molecular formula C12H8N2S B5912438 3-Thiazol-2-ylquinoline

3-Thiazol-2-ylquinoline

Cat. No.: B5912438
M. Wt: 212.27 g/mol
InChI Key: CJAPMRRFCBCQHP-UHFFFAOYSA-N
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Description

3-Thiazol-2-ylquinoline is a synthetic hybrid compound that incorporates both quinoline and thiazole heterocycles, a structural motif recognized in medicinal chemistry for its diverse biological potential. This scaffold is of significant interest in early-stage drug discovery, particularly in the development of new anti-infective and anticancer agents. Quinoline-thiazole hybrids have demonstrated promising antibacterial activities against challenging pathogens. Related analogues have shown potent activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action for some quinoline derivatives involves targeting the bacterial cell division protein FtsZ, disrupting its GTPase activity and polymerization, which leads to inhibition of bacterial proliferation . Furthermore, the quinoline core is a privileged structure in oncology research. Quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest across multiple cancer cell lines such as breast, colon, and lung cancer . The thiazole ring is a common pharmacophore that can enhance these biological activities. Researchers value this compound as a key chemical building block for constructing more complex molecules and as a core scaffold for screening against novel biological targets. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-4-11-9(3-1)7-10(8-14-11)12-13-5-6-15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPMRRFCBCQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Thiazol 2 Ylquinoline and Its Derivatives

Classical Synthetic Approaches to the Core 3-Thiazol-2-ylquinoline Scaffold

Traditional methods for the synthesis of this compound often involve the sequential construction of the heterocyclic rings, which provides a high degree of control over the final structure.

Multi-Step Synthesis from Precursors

Multi-step syntheses are characterized by the stepwise formation of the target molecule, with the isolation and purification of intermediates. A common strategy involves the initial preparation of a functionalized quinoline (B57606) precursor, which is then used to construct the thiazole (B1198619) ring.

One plausible multi-step approach begins with the Vilsmeier-Haack reaction on a substituted acetanilide (B955) to yield a 2-chloro-3-quinolinecarboxaldehyde. semanticscholar.org This aldehyde can then be condensed with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. Subsequent cyclization of the thiosemicarbazone with a phenacyl bromide derivative can lead to the formation of a quinoline-substituted thiazole. semanticscholar.org A final dehydrogenative cyclization step can then yield the fused thiazolo[2,3-c] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazole system, demonstrating a pathway to complex quinoline-thiazole hybrids. semanticscholar.org

Another multi-step route could involve the Hantzsch thiazole synthesis. nih.govresearchgate.net This method would start with a 3-haloacetylquinoline, which is then reacted with a thioamide. The Hantzsch synthesis is a versatile and widely used method for the formation of thiazole rings. researchgate.netwikipedia.org The reaction proceeds through the condensation of an α-haloketone with a thioamide, providing a reliable route to various thiazole derivatives. researchgate.net

A different multi-step strategy involves the synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates. These thiones can be further reacted to introduce different functionalities. semanticscholar.org

The following table summarizes a representative multi-step synthesis for a related quinoline-thiazole derivative:

StepStarting Material(s)Reagent(s)ProductReference(s)
1Substituted acetanilideVilsmeier reagent (DMF/POCl₃)2-Chloro-3-quinolinecarboxaldehyde semanticscholar.org
22-Chloro-3-quinolinecarboxaldehydeThiosemicarbazideQuinoline-3-thiosemicarbazone semanticscholar.org
3Quinoline-3-thiosemicarbazoneSubstituted phenacyl bromideQuinoline substituted thiazole semanticscholar.org
4Quinoline substituted thiazoleChloranil3-(2-chloro-3-quinolyl)-6-phenyl Current time information in Bangalore, IN.researchgate.netthiazolo[2,3-c] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazole semanticscholar.org

One-Pot Reaction Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. The Hantzsch thiazole synthesis can be adapted into a one-pot, three-component reaction. researchgate.net For the synthesis of this compound derivatives, this could involve the reaction of a 3-(bromoacetyl)coumarin, a thiourea, and a substituted benzaldehyde (B42025) in the presence of a catalyst. researchgate.net While this example leads to a coumarin-substituted thiazole, the principle can be extended to quinoline-containing starting materials.

A one-pot procedure for the synthesis of thiazol-2(3H)-imine derivatives has also been reported, involving the bromination of an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and condensation with a primary amine. nih.gov This methodology could potentially be adapted for the synthesis of this compound by using a suitable quinoline-based ketone.

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including microwave-assisted synthesis, transition metal-catalyzed reactions, and multicomponent reactions.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The Hantzsch thiazole synthesis can be significantly accelerated using microwave assistance. researchgate.net For instance, the three-component condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes has been successfully carried out under ultrasonic irradiation, which is another form of energy input that can enhance reaction rates. researchgate.net

Microwave-assisted synthesis has also been employed for the preparation of various quinoline derivatives. nih.gov The synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines has been achieved by the microwave irradiation of 2-chloro-3-formylquinolines. nih.gov These examples highlight the potential of microwave technology to facilitate the synthesis of the this compound scaffold.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling and the Stille coupling are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The synthesis of this compound can be envisioned through the coupling of a 3-haloquinoline (e.g., 3-bromoquinoline) with a 2-thiazoleboronic acid or its pinacol (B44631) ester. The reactivity of various bromoquinolines in Suzuki-Miyaura cross-coupling reactions has been demonstrated, with good yields being obtained for the coupling of bromoquinolines with 2-aminophenylboronic acid hydrochloride. researchgate.net A specific example of a Suzuki-Miyaura coupling involves 3-bromoquinoline (B21735) with 3,5-dimethylisoxazole-4-boronic acid pinacol ester. researchgate.net

The Stille coupling is another powerful palladium-catalyzed reaction that couples an organotin compound with an organic halide or triflate. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 3-haloquinoline with a 2-(trialkylstannyl)thiazole, such as 2-(tributylstannyl)thiazole. smolecule.comfishersci.ca 2-(Tributylstannyl)thiazole is a commercially available reagent that is used for the arylation of thiazoles via Stille cross-coupling. fishersci.ca

The table below outlines a proposed Suzuki-Miyaura coupling for the synthesis of this compound:

Reactant 1Reactant 2CatalystBaseSolventProductReference(s)
3-Bromoquinoline2-Thiazoleboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂OThis compound researchgate.netresearchgate.net (by analogy)

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), in which three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient and atom-economical. The Hantzsch thiazole synthesis is a classic example of a reaction that can be performed as an MCR. researchgate.net A one-pot, three-component synthesis of thiazole derivatives has been developed using a silica-supported tungstosilicic acid as a reusable catalyst. researchgate.net This reaction involves the condensation of a 3-(bromoacetyl) derivative, thiourea, and a substituted aldehyde. researchgate.net

Another MCR approach for the synthesis of thiazoline (B8809763) analogues involves a three-component reaction between carbon disulfide, a primary amine, and a substituted bromo acylketone under microwave irradiation. nih.gov By selecting appropriate quinoline-based starting materials, these MCR strategies could provide a direct and efficient route to the this compound scaffold.

Strategies for Derivatization and Functionalization of the Quinoline Moiety

The quinoline ring system is a versatile scaffold that can undergo various chemical modifications. purdue.edu Both electrophilic and nucleophilic substitution reactions are possible, allowing for the introduction of a wide range of functional groups. purdue.edu

The electron-deficient nature of the quinoline system, due to the nitrogen atom, influences the positions of substitution. purdue.edu This allows for controlled modifications at various points on the ring. For instance, the presence of a chlorine substituent at the 2-position of the quinoline ring in some derivatives makes it a key site for further reactions. nih.gov

A study by Chen et al. (2009) on 3-cyanoquinoline derivatives revealed that the addition of a phenyl group at the 6-position and a methyl group at the 7-position were significant for potent activity in their target application. orientjchem.org Another example involves the synthesis of 3H-pyrazolo[4,3-f]quinoline analogs, where the scaffold was modified with different amine groups to form amide analogs. purdue.edu

Table 1: Examples of Substitution Reactions on the Quinoline Ring

Starting MaterialReagent(s)Position of SubstitutionResulting Functional GroupReference
2-Chloroquinoline-3-carbaldehyde (B1585622)Phenylacetylene (B144264), PdCl2, PPh3, Et3N2-positionPhenylethynyl group nih.gov
3-CyanoquinolineVarious6- and 7-positionsPhenyl and Methyl groups orientjchem.org
3H-Pyrazolo[4,3-f]quinolineVarious aminesScaffold modificationAmide groups purdue.edu

This table is for illustrative purposes and does not represent an exhaustive list.

The 2-position of the quinoline ring is a common site for modification. orientjchem.org For example, 2-chloroquinoline-3-carbaldehyde can undergo a substitution reaction with phenylacetylene in the presence of a palladium catalyst to yield 2-(phenylethynyl)quinoline-3-carbaldehydes. nih.gov This intermediate can then be further reacted to form more complex heterocyclic systems. nih.gov

In another approach, 2-chloroquinoline-3-carbaldehyde was reacted with 2-cyanoacetohydrazide (B512044) to form an intermediate which was then cyclized to create a thiazole ring, demonstrating a multi-step synthesis involving modification at the 2-position of the quinoline. niscpr.res.in The synthesis of novel bisquinoline compounds joined at the 2-position by a linker has also been reported. nih.gov

The 4-position of the quinoline ring is another key site for derivatization. In the synthesis of certain quinoline-thiazole hybrids, derivatization was achieved at the fourth position of the thiazole ring, which was linked to the quinoline core. nih.gov The proton at the 4-position of the quinoline ring can be observed in 1H NMR spectra, confirming the structure of the synthesized derivatives. nih.gov

The Doebner reaction, which combines an aniline (B41778) with an aldehyde and pyruvic acid, is a classic method for forming quinoline-4-carboxylic acids. purdue.edu These carboxylic acids can then serve as intermediates for further functionalization.

Strategies for Derivatization and Functionalization of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, also offers multiple sites for functionalization. wikipedia.org

In another study, it was observed that the substituent at the 4-position of the thiazole ring affected the compound's activity, with larger and more lipophilic groups leading to better results. nih.gov The presence of a 2-amino group on the thiazole ring allows for substitution with various functional groups to interact with biological targets. nih.gov

Table 2: Impact of Thiazole Substituents on Activity

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
4-positionAromatic groupsVaried with substitution pattern nih.gov
4-positionLarger, lipophilic groupsImproved activity nih.gov
2-positionAmino groupAllows for further functionalization nih.gov

This table provides examples of substituent effects and is not exhaustive.

Alkylation of the thiazole nitrogen atom leads to the formation of a thiazolium cation. wikipedia.org These thiazolium salts can act as catalysts in certain organic reactions. wikipedia.org Oxidation of the thiazole nitrogen can produce thiazole N-oxides, which have been shown to be useful in palladium-catalyzed C-H arylation reactions, directing the substitution to the 2-position under milder conditions. wikipedia.org While oxidation can also occur at the sulfur atom, this can lead to non-aromatic sulfoxide (B87167) or sulfone species. wikipedia.org

Molecular Interactions and Biological Activity of 3 Thiazol 2 Ylquinoline Derivatives

Antimicrobial Potential and Mechanistic Insights

Derivatives of 3-thiazol-2-ylquinoline have demonstrated a broad spectrum of antimicrobial activities, targeting a variety of pathogenic microorganisms through diverse mechanisms of action.

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms (In Vitro Studies)

Recent research has highlighted the efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Studies have demonstrated that thiazole-quinolinium derivatives can effectively inhibit the growth of various bacterial strains. For instance, a series of these compounds showed potent activity against antibiotic-susceptible and -resistant Staphylococcus aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL. nih.gov Notably, some of these derivatives were also effective against vancomycin-resistant Enterococcus faecium with MIC values between 2 and 32 μg/mL, and against the NDM-1 mutant strain of Escherichia coli with MICs from 0.5 to 64 μg/mL. nih.gov Another study on quinoline-thiazole derivatives reported moderate to active antibacterial effects against E. coli, Pseudomonas aeruginosa, S. aureus, and Streptococcus pyogenes. niscpr.res.in Furthermore, certain thiazoline (B8809763) derivatives have shown significant antimicrobial activity against multidrug-resistant S. aureus with MIC values of 32 to 64 μg/mL. researchgate.net

The antibacterial action of this compound derivatives is attributed to their interaction with key bacterial enzymes and pathways. One of the primary mechanisms involves the inhibition of DNA topoisomerases. Certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been identified as novel topoisomerase I inhibitors that act via DNA intercalation. rsc.org Molecular modeling and mechanistic studies suggest these compounds can induce S phase arrest and apoptosis in cancer cells, a mechanism that can be extrapolated to their antibacterial effects. rsc.org Pyrazolo[4,3-f]quinoline derivatives have also been shown to inhibit topoisomerase IIα. nih.govmdpi.com

Another critical target is the FtsZ protein, which is essential for bacterial cell division. Specific thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization, disrupting its dynamic assembly and the formation of the Z-ring, which is crucial for bacterial cytokinesis. nih.govpolyu.edu.hk This disruption of cell division ultimately leads to bacterial cell death. nih.govpolyu.edu.hk

Furthermore, the inhibition of Sortase A (SrtA), a transpeptidase in Gram-positive bacteria that anchors surface proteins to the cell wall, is another potential mechanism. While direct studies on this compound are limited, research on related structures like thiadiazoles has identified potent SrtA inhibitors. researchgate.netnih.gov These inhibitors often work by forming a covalent disulfide bond with the active site cysteine residue of the enzyme. researchgate.net Given that SrtA is crucial for bacterial virulence and adhesion, its inhibition represents a promising anti-virulence strategy. nih.govrsc.org

Antifungal Properties and Mechanisms of Action

In addition to their antibacterial effects, this compound derivatives have shown considerable promise as antifungal agents. Studies have reported the antifungal activity of quinoline-thiazole compounds against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. niscpr.res.in

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MICs. nih.gov For some of these derivatives, the activity was comparable or even stronger than the standard antifungal drug nystatin. nih.gov Similarly, 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives have been tested against a panel of yeasts, showing notable activity, particularly against Rhodotorula spp. and Trichosporon asahii. nih.govnih.gov Quinoxaline (B1680401) derivatives, which share structural similarities, have also been reported to have broad-spectrum antifungal activity, with some showing higher efficacy than Amphotericin B against certain Candida species. nih.govresearchgate.net The proposed mechanism for some quinoxaline derivatives involves the inhibition of DNA synthesis. researchgate.net

Antimalarial Efficacy in Parasitic Models

The quinoline (B57606) core is a well-established pharmacophore in antimalarial drugs, and its combination with a thiazole (B1198619) moiety has yielded compounds with potent antiplasmodial activity. Research has demonstrated that hybrids of quinoline and other heterocyclic systems exhibit significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

For instance, quinoline-pyrimidine hybrids have shown potent antimalarial activity with low cytotoxicity. raco.cat Some of these hybrids displayed IC50 values as low as 0.019 µM against the D6 strain and 0.058 µM against the W2 strain of P. falciparum. raco.cat Another study on quinoline-thiazolidinone hybrids identified a compound with promising in vitro antimalarial potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum. ijsart.com Furthermore, some heterocyclic derivatives containing thiazole have shown good to moderate in vitro enzyme inhibition potential with IC50 values in the range of 1.81–4.03 µg/mL. researchgate.net The mechanism of action for some related compounds is thought to involve the inhibition of heme polymerization or acting as antifolates. nih.gov

Antitubercular Activity in Mycobacterial Strains

Tuberculosis remains a major global health challenge, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in this regard.

Several studies have reported the synthesis and evaluation of quinoline derivatives with potent antitubercular activity. For example, a series of isatin-tethered quinolines demonstrated significant activity against M. tuberculosis, with MICs ranging from 0.06 to 7.81 µg/mL. nih.gov One of the most potent compounds exhibited an MIC of 0.06 µg/mL against the drug-susceptible strain and also showed superior activity against MDR and XDR strains. nih.gov Another study on quinolone derivatives identified compounds with MIC values in the range of 1.2–3 µg/mL against the H37Rv strain and excellent activity against MDR-TB strains. rsc.org Furthermore, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have been identified as antitubercular agents, with one compound showing an MIC of 12.5 μg/mL against M. tuberculosis. frontiersin.org

The mechanism of action for some of these derivatives has been explored, with potential targets including the catalase-peroxidase enzyme (KatG) and the enoyl-acyl carrier protein reductase (InhA), both of which are crucial for the survival of M. tuberculosis. nih.govfrontiersin.org

Antiviral Investigations

While the quinoline and thiazole nuclei are integral to many compounds with established antiviral activity, specific research into the antiviral properties of this compound derivatives is limited. researchgate.netnih.gov The quinoline scaffold itself is found in various natural and synthetic compounds demonstrating a wide range of biological effects, including antiviral action. researchgate.net Similarly, thiazole derivatives have been the subject of patent literature for their potential to inhibit a variety of viruses. However, dedicated studies focusing on the direct antiviral efficacy of compounds with a this compound core are not extensively reported in the available literature. Research on camphor-based thiazole derivatives has shown activity against Orthopoxviruses, indicating the potential of the thiazole ring in antiviral drug design. nih.gov

Anticancer and Antiproliferative Studies

The this compound scaffold has been investigated more thoroughly for its potential as an anticancer agent. These studies have revealed cytotoxic effects against various cancer cell lines, explored the mechanisms behind this activity, and identified specific molecular targets.

Derivatives of the this compound framework have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Specifically, a series of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives were synthesized and evaluated for their anti-proliferative effects. rsc.org Many of these compounds exhibited potent cytotoxicity against human gastric cancer (MGC-803), hepatocellular carcinoma (HepG-2), bladder cancer (T24), and non-small cell lung cancer (NCI-H460) cell lines. rsc.org One of the most promising candidates from this series, compound 5a , showed significant potency. rsc.org

Other related studies on different thiazole and quinoline-based compounds have also shown activity against cell lines such as the human lung adenocarcinoma cell line (A549) and cervical cancer cells (HeLa). researchgate.netresearchgate.net For instance, certain quinazoline-based thiazole derivatives displayed cytotoxic effects on A549 and HepG2 cells. researchgate.net Similarly, thiazole derivatives have shown antiproliferative activity against breast cancer cell lines like MDA-MB-231. mdpi.com

CompoundCell LineIC₅₀ (µM)Reference
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivative (5a)MGC-8032.20 ± 0.14 rsc.org
Quinazoline-based thiazole derivative (4c)HepG27.26 ± 0.44 mdpi.com
Quinazoline-based thiazole derivative (4c)MCF-72.57 ± 0.16 mdpi.com
Quinazoline-based thiazole derivative (4i)HepG25.91 researchgate.net
Quinazoline-based thiazole derivative (4i)A54914.79 researchgate.net
Quinoline-2-thione derivative (KA3D)SKOV3~50 nih.gov

The anticancer effects of this compound derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

Apoptosis Induction: Research on 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives has shown that they can trigger apoptosis in cancer cells. rsc.org Treatment of MGC-803 cells with compound 5a led to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. rsc.org This activation was accompanied by an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins, ultimately leading to mitochondrial dysfunction and cell death. rsc.org Other studies on related thiazole derivatives have also confirmed apoptosis as a primary mechanism of their anticancer action. mdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. The derivative 5a was found to induce cell cycle arrest in the S phase in MGC-803 cells. rsc.org Other related heterocyclic compounds, such as thiazolo-[2,3-b] quinazolin-6-one derivatives, have been observed to cause DNA accumulation in the sub-G1 and G2/M phases, indicating cell cycle disruption. researchgate.net This interruption of the cell division process is a crucial mechanism for inhibiting tumor growth. rsc.orgresearchgate.net

A key aspect of cancer drug development is the identification of specific molecular targets through which a compound exerts its effect.

EGFR Tyrosine Kinase Domain: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and both quinoline and thiazole moieties are found in known EGFR inhibitors. nih.govresearchgate.net Various quinoline-based compounds have been designed as EGFR tyrosine kinase inhibitors. researchgate.netnih.gov Similarly, thiazole-containing compounds, such as thiazolyl-pyrazoline derivatives, have shown potent inhibitory activity against the EGFR kinase domain, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov While direct inhibition of EGFR by a this compound has not been explicitly detailed, the prevalence of this activity in the parent scaffolds suggests it is a likely mechanism of action. nih.govresearchgate.net

Topoisomerase I Inhibition: Interestingly, studies on 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have identified a different primary target. These compounds have been shown to act as topoisomerase I (Topo I) inhibitors. rsc.org Compound 5a was found to interact with DNA and strongly inhibit Topo I activity, which is essential for DNA replication and transcription. rsc.org This mechanism distinguishes it from many other quinoline-based anticancer agents that target protein kinases.

Compound ClassDerivative ExampleTargetIC₅₀Reference
Thiazolyl-pyrazolineCompound 10dEGFR32.5 nM nih.gov
4-Anilinoquinoline-3-carbonitrileCompound 44EGFR7.5 nM nih.gov
3-(Benzo[d]thiazol-2-yl)-4-aminoquinolineCompound 5aTopo IStrong Inhibition rsc.org

Receptor Binding and Modulation (e.g., mGlu1 Antagonism)

Derivatives of the this compound scaffold are also being explored for their ability to modulate G-protein coupled receptors (GPCRs), such as metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for regulating synaptic transmission. While direct antagonism of the mGlu1 receptor by the parent this compound is not widely reported, related structures show significant activity.

For example, a series of quinoline derivatives were identified as selective and highly potent noncompetitive mGlu1 antagonists. nih.gov The lead compound from this series, cis-64a , demonstrated an antagonist potency of 0.5 nM for the human mGlu1 receptor. nih.gov This indicates the promise of the quinoline core in developing mGlu1 antagonists.

On the thiazole side, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) was developed as a potent and highly selective noncompetitive antagonist for the mGlu5 receptor, a closely related receptor. researchgate.netnih.gov This compound served as a significant improvement over earlier antagonists. researchgate.netnih.gov Although this activity is on mGlu5 and not mGlu1, it underscores the potential of the thiazole-alkyne moiety in targeting mGlu receptors. The collective findings suggest that the hybrid this compound structure is a promising starting point for designing novel mGluR modulators.

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of this compound derivatives is highly dependent on their chemical structure, including the nature and position of substituents and the conformation of the core scaffold. Extensive SAR studies have been conducted to optimize the therapeutic potential of these compounds.

Impact of Substituent Nature and Position on Biological Efficacy

SAR studies have provided critical insights into how different substituents on the quinoline and thiazole rings influence biological activity.

For antimicrobial activity, the substitution pattern on a 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one core was found to be crucial. researchgate.net The presence of a methyl substituent along with an acetyl group in compound 2b resulted in the highest activity against the bacterial strain S. typhi. researchgate.net In contrast, an electron-withdrawing thiazole-substituted acetate (B1210297) group on compound 2a led to diminished activity. researchgate.net

In a series of quinoline-thiazole hybrids designed as antileukemic agents, substitutions on the thiazole ring significantly affected cytotoxicity. scielo.br Molecular docking suggested that compounds 1a and 1d could interact with the BCR-ABL1 tyrosine kinase enzyme, with a key interaction involving the Met318 residue. scielo.br

For antifungal activity, SAR studies on quinoline-thiazole derivatives revealed that a naphthalen-1-yl substitution (4m ) on the thiazole ring was the most active against all tested fungal cells. nih.govacs.org It was also noted that for certain fungal strains, electron-donating groups on a phenyl substituent showed higher activity than electron-withdrawing groups. nih.gov

In the context of COX/LOX inhibition, bulky and lipophilic substituents on thiazole-containing hybrid molecules generally lead to good COX-2 inhibitory potency. mdpi.com For 1,3,4-thiadiazole-thiazolidinone hybrids, binding to 15-LOX was found to be better with smaller substituents at the 5-position, whereas COX binding favored bulkier substituents. nih.gov

Role of Core Scaffold Conformation in Receptor/Target Binding

In a study of a quinoline-based iminothiazoline derivative, single-crystal X-ray analysis revealed the dihedral angles between the various rings of the molecule. nih.gov The planar rings A (thiazole moiety) and C (quinoline moiety) were positioned at a dihedral angle of 66.27(6)°. nih.gov This specific spatial arrangement is crucial for its observed inhibitory activity against elastase. Molecular docking studies confirmed that this conformation allows the molecule to fit into the active pocket of the elastase protein, forming key hydrogen bonds and hydrophobic interactions. nih.gov

The conformation of the core scaffold is essential for maintaining the correct alignment of functional groups that interact with the target. For scaffold proteins in signaling complexes, a key function is to maintain a specific geometry between interaction sites, which is fundamental for the complex's function but not necessarily for its assembly. mdpi.com This principle applies to the this compound scaffold, where its rigidity and conformational preferences are key to orienting substituents for optimal interaction with the binding site of a target protein.

DNA and Protein Interaction Studies

The biological activities of this compound derivatives, particularly their anticancer and antimicrobial effects, are often linked to their ability to interact with DNA and proteins.

Several studies have employed molecular docking to predict the binding affinity of quinoline-thiazole derivatives to protein targets. For example, quinoline-thiazole hybrids were docked against the BCR-ABL1 tyrosine kinase, with binding energies ranging from –7.2 to –8.9 kcal/mol, suggesting a strong interaction with the enzyme's active site. scielo.br In another study, a series of 2H-thiopyrano[2,3-b]quinoline derivatives were docked against the CB1a protein, showing binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov These computational studies provide a rationale for the observed biological activities and guide further drug design.

The interaction of these compounds with DNA has also been investigated. A study on thiazole-quinoline hybrids demonstrated through various spectroscopic techniques and electrochemical methods that compound 4c interacts with DNA, preferentially as a groove binder. rsc.org Molecular docking and dynamics simulations supported this, indicating that the interaction occurs via groove binding and intercalation, driven by hydrogen bonds and van der Waals forces. rsc.org

In another investigation, quinoline-thiazole derivatives were evaluated for their interaction with DNA gyrase, a key bacterial enzyme. nih.govacs.org The inhibition of DNA gyrase by compounds 4g and 4m was confirmed via an electrophoretic method. acs.org Docking studies revealed that these compounds bind within the enzyme's active site. acs.org Such studies are crucial for understanding the mechanism of action of these compounds and for developing new agents that target DNA and related enzymes.

Table 3: Binding Affinities of Quinoline-Thiazole Derivatives to Protein Targets

Compound SeriesProtein TargetBinding Energy (kcal/mol)Reference
Quinoline-thiazole hybrids (1a-1g)BCR-ABL1 Tyrosine Kinase-7.2 to -8.9 scielo.br
2H-thiopyrano[2,3-b]quinoline derivatives (1-4)CB1a-5.3 to -6.1 nih.gov
Coumarin-based thiazole derivativesVEGFR-2-7.723 to -9.900 nih.gov

DNA Intercalation and Binding Affinity

The interaction of this compound derivatives with DNA is a significant area of research, driven by the potential of these compounds as anticancer agents. The planar aromatic structure of the quinoline and thiazole rings allows these molecules to interact with the DNA double helix through various binding modes, including intercalation and groove binding.

Research into thiazole-quinoline hybrids has provided insights into their DNA binding properties. A study on a series of these hybrid compounds demonstrated their interaction with calf thymus DNA (ctDNA). rsc.orgresearchgate.net Spectroscopic techniques were employed to assess the binding affinity and mode of interaction. rsc.orgresearchgate.net For instance, the affinity of one notable compound, 4c , was evaluated, revealing its preferential action as a groove binder. rsc.orgresearchgate.net

Further computational analysis, including molecular docking and dynamics simulations, has corroborated these experimental findings. These studies propose that thiazole-quinoline derivatives can interact with DNA through both groove binding and intercalation. rsc.orgresearchgate.net The dominant forces in these interactions are reported to be conventional hydrogen bonds and van der Waals forces. rsc.orgresearchgate.net The specific interaction of these compounds with the minor groove of the DNA helix is a key aspect of their binding. nih.gov The structural features of these derivatives, such as a single side chain, are thought to enhance their affinity for the DNA minor groove. nih.gov

The electrochemical behavior of these compounds has also been investigated to understand their DNA interaction. Differential pulse voltammetry studies using a glassy carbon electrode modified with double-stranded DNA (dsDNA) have shown pre-concentration of the compound on the biosensor surface. rsc.orgresearchgate.net Furthermore, modifications in the oxidation currents of guanosine (B1672433) and adenosine (B11128) bases in the presence of single-stranded DNA (ssDNA) have provided evidence of a direct interaction between the thiazole-quinoline derivative and DNA. rsc.orgresearchgate.net

These findings underscore the potential of this compound derivatives as DNA-targeting agents. The ability to interact with DNA through both intercalation and groove binding, stabilized by hydrogen bonds and van der Waals forces, makes them promising candidates for further investigation in the development of new therapeutic agents.

Table 1: DNA Interaction Profile of a Thiazole-Quinoline Hybrid (Compound 4c)

ParameterFindingSource
Binding Mode Preferentially a groove binder; Molecular modeling also suggests intercalation. rsc.orgresearchgate.net
Interacting Forces Conventional hydrogen bonds and van der Waals forces. rsc.orgresearchgate.net
Evidence of Interaction Pre-concentration on dsDNA biosensor surface; Modification of guanosine and adenosine oxidation currents in the presence of ssDNA. rsc.orgresearchgate.net

Protein Bioconjugation and Labeling Applications

While direct studies on the protein bioconjugation and labeling applications of this compound are not extensively detailed in the provided research, the broader class of quinoline derivatives has been explored for these purposes. The quinoline scaffold can be functionalized to create fluorescent probes for labeling biomolecules.

Research on other quinoline derivatives, such as 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ), demonstrates the utility of the quinoline core in protein labeling. nih.gov FQ is a fluorogenic reagent that has been used to label proteins, with the resulting conjugates being analyzed by methods like slab-gel isoelectric focusing and capillary zone electrophoresis. nih.gov This research highlights that the labeling reaction can lead to multiple species of the protein, each modified with a different number of the labeling molecules. nih.gov

Furthermore, new fluorescent quinoline and quinolone compounds have been synthesized with reactive groups that allow for covalent attachment to biomolecules, including proteins. researchgate.netnih.govrutgers.edu These derivatives can be designed to be amine- or thiol-reactive, enabling them to target specific amino acid residues like cysteine. rutgers.edunih.gov The introduction of cross-linking groups into the fluorophores facilitates their use in various analytical platforms that rely on fluorescent tracers. researchgate.netnih.gov

The development of such reactive quinoline derivatives opens up possibilities for their use in creating diagnostic and therapeutic radiopharmaceuticals through thiol-selective bioconjugation. nih.gov Although specific examples involving the this compound backbone are yet to be widely reported, the established reactivity and fluorescent properties of the quinoline ring system suggest a strong potential for developing this compound-based probes for protein bioconjugation and labeling.

Table 2: Examples of Quinoline Derivatives in Biomolecule Labeling

Compound/Derivative ClassApplicationKey FindingsSource
3-(2-furoyl)quinoline-2-carboxaldehyde (FQ) Fluorogenic protein labelingGenerates multiple labeled protein species detectable by electrophoresis. nih.gov
Cross-linking quinoline and quinolone derivatives Sensitive fluorescent labeling of biomoleculesCan be functionalized with amine- or thiol-reactive groups for covalent attachment. researchgate.netnih.govrutgers.edu
Mercaptobenzaldehyde-based bifunctional linkers Three-component protein modificationEnables selective and robust labeling of primary amines under biocompatible conditions. nih.gov

Applications in Chemosensing and Material Science

Development of Fluorescent Chemosensors

The inherent fluorescence of the quinoline (B57606) ring system, combined with the chelating properties of the thiazole (B1198619) group, makes 3-thiazol-2-ylquinoline derivatives excellent candidates for fluorescent chemosensors. These sensors operate by exhibiting changes in their fluorescence properties upon binding with specific analytes.

Selective Detection of Metal Ions

Derivatives of this compound have demonstrated remarkable selectivity and sensitivity in the detection of various metal ions, which are often environmental pollutants or have significant biological roles.

Novel chemosensors based on quinoline-thiazole derivatives have been successfully synthesized for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions. nih.gov These sensors show a distinct fluorescence quenching effect in the presence of these ions. nih.gov The interaction is also visually evident, with a color change from bright red to dark brown upon the addition of Fe³⁺, Fe²⁺, and Cu²⁺. nih.gov Similarly, other quinoline-based thiazole derivatives have been developed for the detection of Cu²⁺, exhibiting a fast response time and low detection limits. nih.gov

The versatility of this scaffold extends to the detection of other metal ions as well. For instance, a quinoline-benzothiazole probe has been designed for the rapid and selective colorimetric detection of In³⁺ ions, changing color from pale yellow to orange in its presence. rsc.orgresearchgate.net This probe can detect In³⁺ at concentrations as low as 2.3 ppb. rsc.org Furthermore, thieno[2,3-b]quinoline-based fluorescent probes have been synthesized for the sequential detection of In³⁺ and Fe³⁺. nih.gov The detection limits for these ions were found to be exceptionally low, at 1.16 × 10⁻¹⁰ M for In³⁺ and 2.03 × 10⁻⁸ M for Fe³⁺. nih.gov

The detection of Hg²⁺, a highly toxic heavy metal, has also been achieved using quinoline-based fluorescent sensors. researchgate.netnih.gov One such sensor, LYSO-QF, demonstrated a limit of detection of 11 nM for Hg²⁺. nih.gov

Here is an interactive data table summarizing the metal ion detection capabilities of various this compound based chemosensors:

Chemosensor Target Ion(s) Detection Method Key Findings Reference(s)
Quinoline-phenyl thiazole (QPT)Fe³⁺, Fe²⁺, Cu²⁺Fluorescence Quenching, ColorimetricSelective quenching and color change from red to dark brown. nih.gov
Quinoline-benzothiazole (QBT)Fe³⁺, Fe²⁺, Cu²⁺Fluorescence Quenching, ColorimetricSimilar to QPT, shows high selectivity. nih.gov
Benzothiazole-quinoline (BTZ)Cu²⁺Fluorescence SensingFast response time and low detection limits. nih.gov
Quinoline-benzothiazole (L)In³⁺Colorimetric, SpectrophotometryColor change from pale yellow to orange, LOD of 2.3 ppb. rsc.orgresearchgate.net
Thieno[2,3-b]quinoline derivativeIn³⁺, Fe³⁺FluorescenceSequential detection with very low detection limits. nih.gov
LYSO-QFHg²⁺FluorescenceLimit of detection of 11 nM. researchgate.netnih.gov

Fluorescence quenching is a primary mechanism by which this compound-based sensors detect metal ions. nih.gov This process involves a decrease in the fluorescence intensity of the sensor upon binding with the analyte. One of the key mechanisms responsible for this quenching is Photoinduced Electron Transfer (PET). In the absence of the metal ion, the lone pair of electrons on the nitrogen or sulfur atoms of the thiazole ring can transfer to the excited state of the quinoline fluorophore, quenching its fluorescence. researchgate.netsemanticscholar.orgmdpi.com Upon coordination with a metal ion, the energy levels of the sensor's orbitals are altered, inhibiting the PET process and leading to a "turn-on" fluorescence response in some cases, or enhancing quenching in others. mdpi.com For instance, the fluorescence of certain quinoline-2-thiol (B7765226) derivatives is quenched in the presence of metal ions like Cr³⁺, Cu²⁺, FeCl₂, and FeCl₃ due to chelation. semanticscholar.org

Another quenching mechanism involves the transfer of excitation energy from the ligand to the d-orbitals of the metal ion, which is observed in the presence of ions like Co²⁺, Cu²⁺, and Ni²⁺. mdpi.com The specific mechanism can be influenced by the nature of the metal ion and the design of the chemosensor. nih.govsemanticscholar.org

In some this compound-based chemosensors, the interaction with metal ions leads to observable changes in the UV-visible absorption spectra due to charge transfer phenomena. Ligand-to-Metal Charge Transfer (LMCT) occurs when an electron is excited from a ligand-based orbital to a metal-centered orbital. rsc.orglibretexts.org For example, a quinoline-benzothiazole probe exhibits a band at 360 nm due to Ligand-to-Ligand Charge Transfer (LLCT), and upon interaction with In³⁺ ions, a new band appears at 445 nm, which is attributed to LMCT. rsc.orgresearchgate.net This LMCT transition is responsible for the color change observed during detection. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) is another possibility, where an electron is excited from a metal-based orbital to a ligand-centered orbital. libretexts.org In dinuclear platinum(II) complexes bridged by quinoline thiols, intense red emissions are observed, which are derived from a triplet metal-metal to ligand charge transfer (³MMLCT) excited state, indicating strong interactions between the platinum centers. researchgate.netnih.gov

Detection of Biological Thiols and Other Analytes

The utility of the this compound scaffold extends beyond metal ion detection to include biologically important molecules like thiols. nih.govacademax.com Biological thiols, such as cysteine and glutathione, play crucial roles in maintaining cellular redox balance. nih.gov Colorimetric methods have been developed for the detection of these biothiols. nih.govnih.gov One such method relies on the interaction between biothiols and silver ions, which in turn affects the oxidation of a colorimetric indicator. nih.gov While the direct use of this compound for thiol detection is an area of ongoing research, the principles of fluorescence and colorimetric sensing established for metal ions can be adapted for this purpose. Thiol-containing compounds are known to be versatile and can act as nucleophiles, are acidic, can coordinate to metals, and are redox-active, making them suitable for the development of fluorescent sensors. researchgate.netsemanticscholar.org

Design Principles for Enhanced Selectivity and Sensitivity

The design of highly selective and sensitive chemosensors based on this compound relies on several key principles. The core structure, containing both a fluorophore (quinoline) and a receptor unit (thiazole with nitrogen and sulfur donor atoms), is fundamental. nih.govnih.gov The selectivity for a particular metal ion is achieved by tailoring the binding cavity of the receptor. This can be done by introducing specific substituents on the quinoline or thiazole rings to create a coordination environment that preferentially binds to the target ion. nih.gov

The sensitivity of the sensor is often enhanced by modulating the efficiency of processes like PET and FRET (Förster Resonance Energy Transfer). researchgate.net By carefully choosing the linker between the fluorophore and the receptor, the distance and orientation can be optimized for efficient signal transduction. researchgate.net For instance, using spacers of fewer than three carbon atoms between a fluorescent group and a receptor containing high-energy non-bonding electron pairs can facilitate PET-induced fluorescence quenching. researchgate.net Furthermore, the introduction of specific functional groups can improve water solubility and biocompatibility, which is crucial for applications in biological systems. researchgate.net The use of computational methods, such as Density Functional Theory (DFT), can aid in the rational design of sensors by predicting their binding modes and electronic properties. dbndsm.edu.in

Coordination Chemistry of this compound Ligands

The nitrogen and sulfur atoms within the thiazole ring of this compound make it an excellent ligand for coordinating with a variety of metal ions. nih.govresearchgate.net This coordination ability is central to its function in chemosensing and also opens up possibilities for the creation of novel coordination polymers and metal complexes with interesting photophysical and catalytic properties. researchgate.netmdpi.com

The study of the coordination chemistry of thiazole-containing ligands reveals that they can form stable complexes with a range of transition metals. For instance, cobalt(II) complexes with thiazoline-containing ligands have been synthesized and characterized, showing distorted octahedral geometries. researchgate.net Similarly, copper(II) complexes can form dimeric structures with bridging ligands. researchgate.net The formation of these complexes often leads to changes in the electronic and photophysical properties of the ligand, which is the basis for their use in chemosensing. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics of 3-Thiazol-2-ylquinoline and its derivatives.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules like this compound. aps.orgrsc.orgresearchgate.netnih.gov By calculating the electron density, DFT methods can accurately predict various molecular properties, including geometry, bonding, and reactivity. Studies often employ hybrid functionals, such as B3LYP, combined with appropriate basis sets to achieve a balance between computational cost and accuracy. mdpi.com These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its chemical behavior. For instance, the charge distribution on the nitrogen and sulfur atoms within the thiazole (B1198619) ring and the nitrogen in the quinoline (B57606) ring significantly influences the molecule's interaction with other chemical species. researchgate.net Furthermore, DFT studies can elucidate the nature of chemical bonds, distinguishing between ionic and covalent character, which is vital for predicting the stability and reactivity of the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules, providing valuable information about their optical and photophysical properties. rsc.orguci.eduresearchgate.net This approach allows for the calculation of excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these absorptions. researchgate.netjksus.org For this compound derivatives, TD-DFT calculations can predict their UV-Vis absorption spectra, offering insights into how modifications to the molecular structure affect their color and light-absorbing capabilities. jksus.org These theoretical spectra can then be compared with experimental data to validate the computational model. jksus.org Understanding the nature of the excited states, whether they are localized on specific parts of the molecule or involve charge transfer across the quinoline and thiazole rings, is critical for designing molecules with specific photophysical properties for applications such as fluorescent probes or organic light-emitting diodes (OLEDs). jksus.orgq-chem.com

HOMO-LUMO Analysis and Orbital Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic behavior and reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, analysis of the HOMO and LUMO reveals that the electron density is often distributed differently in these two orbitals. The HOMO may be localized more on the electron-rich thiazole ring, while the LUMO might be centered on the electron-deficient quinoline ring, or vice versa, depending on the substituents. This distribution is crucial for understanding charge transfer possibilities within the molecule. researchgate.net

Below is a table summarizing the HOMO, LUMO, and energy gap for a representative this compound derivative, calculated using DFT.

ParameterEnergy (eV)
EHOMO-5.5293
ELUMO-0.8302
Energy Gap (ΔE)4.6991

Table 1: Calculated HOMO, LUMO, and energy gap for a thiazole derivative. irjweb.com

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. scispace.com The ESP is calculated from the electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface. researchgate.netresearchgate.net

In an ESP map, regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. nih.gov Conversely, regions of positive potential (usually colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. Green and yellow areas indicate regions of neutral potential.

For this compound, ESP mapping can identify the electronegative nitrogen and sulfur atoms as sites of negative potential, making them likely points of interaction with positively charged species or hydrogen bond donors. The hydrogen atoms on the quinoline and thiazole rings, being attached to more electronegative atoms, will exhibit a positive potential. This detailed picture of the charge landscape is crucial for understanding intermolecular interactions, such as those involved in crystal packing or ligand-receptor binding. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a large biomolecule, typically a protein (receptor). amazonaws.comyoutube.com These methods are fundamental in drug discovery and design. nih.gov

Ligand-Target Protein Interactions

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. amazonaws.comnih.gov This process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and then using a scoring function to estimate the strength of the interaction for each pose. nih.gov

For derivatives of this compound, which have shown potential in various therapeutic areas, docking studies can elucidate the specific amino acid residues in the target protein that are involved in the binding. amazonaws.com These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the nitrogen atoms in the quinoline and thiazole rings can act as hydrogen bond acceptors, while the aromatic rings can engage in pi-pi stacking or hydrophobic interactions with the protein's side chains. youtube.com

The results of these docking studies are often presented in terms of a binding energy or docking score, which provides a quantitative measure of the ligand's affinity for the protein. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These computational predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity. nih.gov

Below is an example of a data table that could be generated from molecular docking studies, showing the binding energies and key interacting residues for a series of this compound derivatives with a hypothetical protein target.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR23, LYS45, PHE101
Derivative B-7.9TYR23, ASP88, ILE102
Derivative C-9.2LYS45, PHE101, TRP150

Table 2: Hypothetical molecular docking results for this compound derivatives.

Prediction of Binding Affinities and Modes

Computational docking studies are instrumental in predicting the binding affinity and interaction modes of this compound derivatives with various biological targets. These in silico methods calculate the preferred orientation of a ligand when bound to a receptor to form a stable complex. One key metric derived from these simulations is the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction.

In studies investigating the potential of quinoline derivatives as anti-malarial agents, molecular docking has been employed to predict their binding to specific protein targets, such as dehydrogenase inhibitor. researchgate.net For instance, computational analyses using tools like AutoDock Vina have identified multiple representative binding modes for quinoline derivatives. For a specific this compound analogue (referred to as quinoline derivative 3), eight distinct binding poses were identified, with calculated binding affinities ranging from -6.9 kcal/mol to -5.1 kcal/mol. researchgate.net The more negative values indicate a stronger predicted affinity. Such studies conclude that the docked ligands form a stable complex with the target, highlighting their potential as lead compounds for further development. researchgate.net

Predicted Binding Affinities for a this compound Analogue

CompoundTargetDocking SoftwarePredicted Binding Affinity Range (kcal/mol)Number of Binding Modes Detected
Quinoline Derivative 3Dehydrogenase InhibitorAutoDock Vina-6.9 to -5.18

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes and stability of the ligand-receptor complex over time. These simulations model the physical movements of atoms and molecules, offering insights that are not available from static docking studies. nih.govmdpi.com MD simulations are crucial for analyzing the dynamic behavior of the this compound scaffold within a protein's active site.

The primary goals of using MD simulations in this context include:

Confirming Complex Stability: Simulations are run to verify that the binding mode predicted by docking software remains stable over a period of nanoseconds. researchgate.net

Analyzing Conformational Changes: MD can reveal how the ligand and the protein's active site residues adjust their conformations to achieve an optimal fit. nih.gov This includes observing the flexibility of loop regions and side chains upon ligand binding.

Investigating Interaction Dynamics: These simulations allow for the detailed analysis of key interactions, such as hydrogen bonds and van der Waals forces, throughout the simulation period. nih.gov For example, simulations can show that hydrogen bonds between the ligand and specific amino acids like Aspartate or Tyrosine are formed and maintained, stabilizing the complex. nih.gov

In studies of quinoline derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex, reinforcing the findings from molecular docking. researchgate.net The simulations track parameters like root-mean-square deviation (RMSD) to ensure the system has reached equilibrium and that the ligand does not dissociate from the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR is a powerful tool for designing new derivatives with enhanced potency.

QSAR models are developed using a "training set" of compounds with known biological activities to create a predictive equation. This equation is then validated using a "test set" of compounds. For quinoline derivatives targeting organisms like Plasmodium falciparum, various QSAR models, including 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. mdpi.com

These models have demonstrated strong predictive power, as indicated by their statistical validation parameters. mdpi.com The predictive capacity is often measured by the r² value for the test set (r²_test), where a higher value indicates a more robust model. The performance of these models suggests they can be reliably used to forecast the biological efficacy of newly designed, unsynthesized quinoline derivatives. mdpi.com

Statistical Validation of QSAR Models for Quinoline Derivatives

QSAR Model TypeTarget OrganismPredictive r² (r²_test)
CoMFAP. falciparum0.878
CoMSIAP. falciparum0.876
2D-QSARP. falciparum0.845

A significant outcome of QSAR studies, particularly 3D-QSAR methods like CoMFA and CoMSIA, is the generation of contour maps that visualize the key pharmacophoric features required for biological activity. These maps highlight regions around the molecular scaffold where certain physicochemical properties are predicted to enhance or diminish efficacy.

For the quinoline core, these studies have identified several critical features:

Hydrophobic Interactions: The orientation of hydrophobic fragments is often crucial for activity. For example, a hydrophobic group in a specific orientation can lead to increased inhibitory effects. mdpi.com

Steric Constraints: The size of substituents at certain positions is a determining factor. QSAR models have shown that when a substituent at position 3 of the quinoline core exceeds a certain size (e.g., larger than three carbon atoms), the biological activity may decrease, indicating steric hindrance in the target's binding site. mdpi.com

Electrostatic and Hydrogen Bonding Fields: Contour maps also reveal favorable and unfavorable regions for electrostatic and hydrogen-bonding interactions, guiding the placement of polar and non-polar groups to optimize binding.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides profound insights into the underlying mechanisms of chemical reactions and biological interactions at an atomic level. Methods such as Density Functional Theory (DFT) and hybrid quantum/classical molecular dynamics are employed to study the reactivity of molecules like this compound and to elucidate the step-by-step pathways of the reactions they participate in. researchgate.netnih.govmdpi.com

These computational approaches can be used to:

Analyze Reaction Pathways: Determine whether a chemical transformation, such as the synthesis of a derivative or its metabolic breakdown, proceeds through a one-step, multi-stage, or stepwise mechanism. mdpi.com

Characterize Transition States: Calculate the structure and energy of transition states, which are critical for understanding reaction kinetics and barriers. nih.gov

Evaluate Electronic and Steric Effects: Quantify how electronic properties (e.g., charge distribution) and steric factors influence the regioselectivity and stereoselectivity of a reaction. mdpi.com For example, DFT calculations can reveal that a reaction's outcome is controlled more by steric effects than by local electronic interactions. mdpi.com

Model Proton Transfer: In enzyme-catalyzed reactions, computational simulations can model the intricate process of proton transfer, detailing the roles of specific amino acid residues and the conformational changes required for the reaction to proceed. nih.gov

For quinoline derivatives, DFT has been utilized to study their reactivity, complementing experimental findings and providing a theoretical foundation for their observed chemical behavior. researchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

A primary focus of future research will be the development of more efficient and environmentally benign methods for the synthesis of the 3-thiazol-2-ylquinoline core. While classical methods like the Gould-Jacobs reaction have been employed, they often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. The pursuit of greener synthetic alternatives is paramount. This includes the exploration of one-pot multicomponent reactions, which can construct the complex heterocyclic system in a single step from simple starting materials, thereby increasing atom economy and reducing purification efforts.

Furthermore, the use of novel catalytic systems, such as those based on transition metals or organocatalysts, could provide milder and more selective routes to these compounds. Microwave-assisted and flow chemistry techniques also present opportunities to accelerate reaction rates, improve yields, and enable safer and more scalable syntheses. A significant challenge lies in developing methodologies that are not only efficient but also versatile enough to allow for the introduction of a wide range of functional groups onto both the quinoline (B57606) and thiazole (B1198619) rings, facilitating the generation of diverse chemical libraries for biological screening and materials development.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the antimicrobial and anticancer activities of some this compound derivatives have been documented, a vast landscape of potential biological targets remains unexplored. Future research should aim to move beyond preliminary screening and delve into the specific molecular mechanisms by which these compounds exert their biological effects. This will involve the use of advanced techniques such as proteomics, genomics, and transcriptomics to identify the precise proteins, enzymes, or nucleic acid structures that interact with these molecules.

A key challenge will be to elucidate the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. By systematically modifying the substituents on the this compound scaffold and assessing the impact on activity, researchers can build predictive models to guide the design of more potent and selective agents. The identification of novel mechanistic pathways could uncover new therapeutic opportunities for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and viral infections.

Rational Design of Highly Selective and Sensitive Chemosensors

The inherent fluorescence and metal-coordinating properties of the this compound system make it an attractive platform for the development of chemosensors. Future efforts in this area should focus on the rational design of sensors with high selectivity and sensitivity for specific analytes of biological or environmental importance. This will require a deep understanding of the photophysical properties of the quinoline-thiazole core and how they are modulated by the binding of a target molecule or ion.

Computational modeling will be an invaluable tool in this endeavor, allowing for the in-silico design of receptors that are pre-organized for binding to a specific analyte. The integration of this compound-based sensors into practical devices, such as test strips or microfluidic chips, for point-of-care diagnostics or environmental monitoring is a significant but worthwhile challenge. Overcoming issues of water solubility, photostability, and interference from complex biological matrices will be crucial for the successful translation of these chemosensors from the laboratory to real-world applications.

Integration of this compound Systems into Advanced Functional Materials

The unique electronic and photophysical properties of 3-thiazol-2-ylquinolines suggest their potential for use in a variety of advanced functional materials. Future research should explore the incorporation of this heterocyclic system into polymers, metal-organic frameworks (MOFs), and other supramolecular architectures. This could lead to the development of novel materials with applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics.

A significant challenge will be to control the self-assembly and long-range ordering of these molecules to achieve the desired bulk properties. The synthesis of polymerizable this compound monomers and their subsequent polymerization will be a key step in this process. Furthermore, the investigation of the charge transport, photoluminescent, and thermal properties of these new materials will be essential to evaluate their performance and guide further optimization.

Advanced Computational Strategies for Deeper Mechanistic Understanding and Predictive Modeling

The application of advanced computational methods will be instrumental in accelerating progress in all areas of this compound research. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, reactivity, and photophysical properties of these molecules. These methods can be used to predict reaction outcomes, rationalize observed biological activities, and guide the design of new compounds with desired properties.

Future computational work should focus on the development of more accurate and efficient models that can handle the complexity of biological systems. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods to study the interactions of this compound derivatives with their biological targets. The development of robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will also be crucial for the predictive design of new molecules and materials.

Addressing Challenges in Synthetic Complexity and Scale-Up for Research Applications

As the potential applications of 3-thiazol-2-ylquinolines continue to expand, the need for robust and scalable synthetic routes will become increasingly important. Many of the current synthetic methods are not well-suited for the production of large quantities of material required for extensive biological evaluation or materials testing. A major challenge will be to develop synthetic strategies that are not only efficient and sustainable but also amenable to scale-up.

Q & A

Q. What are the common synthetic routes for preparing 3-Thiazol-2-ylquinoline, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions between thiazole derivatives (e.g., thiazole-2-carbaldehydes) and quinoline precursors. Key steps include:
  • Using catalysts like nano-TiO₂ for improved yields (analogous to quinazolinone syntheses) .
  • Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
    Structural confirmation requires:
  • TLC for reaction progress monitoring.
  • Multinuclear NMR (1H, 13C, 2D-COSY) to resolve aromatic proton environments and confirm coupling patterns .
  • High-resolution mass spectrometry (HRMS) and elemental analysis to verify molecular composition .

Q. Which computational methods are most reliable for predicting the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* provides accurate predictions of electronic structure and thermochemical properties. Inclusion of exact-exchange terms improves atomization energy calculations (average deviation: ±2.4 kcal/mol) .
  • For correlation-energy corrections, the Colle-Salvetti formula (adapted for electron density functionals) reduces errors to <5% in molecular systems .
  • Extended Gaussian-type basis sets (e.g., 4-31G) are recommended for molecular orbital studies, as they account for valence-shell rescaling in aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound derivatives?

  • Methodological Answer :
  • Cross-validation framework :

Use X-ray crystallography for definitive bond-length and angle comparisons.

Perform solvent-corrected DFT calculations (e.g., PCM model) to align theoretical and experimental NMR/IR spectra .

Apply error analysis on computational parameters (e.g., functional choice, basis set size) to identify systematic deviations .

  • For conflicting UV-Vis data, compare TD-DFT results with experimental spectra under varying solvent polarities .

Q. What strategies optimize the regioselectivity of thiazole-quinoline coupling reactions in complex systems?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the quinoline core to guide thiazole coupling to specific positions .
  • Catalytic systems : Use palladium catalysts with bulky ligands (e.g., XPhos) to favor cross-coupling over homocoupling .
  • Design of Experiments (DOE) : Systematically vary parameters (solvent, temperature, catalyst loading) and analyze via response surface methodology to identify optimal conditions .

Q. How should researchers approach contradictory bioactivity results in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer :
  • Orthogonal assays : Validate hits using both enzymatic assays (e.g., kinase inhibition) and cell-based viability tests to exclude false positives/negatives .
  • Physicochemical profiling : Measure logP, solubility, and metabolic stability to rule out bioavailability issues masking true activity .
  • 3D-QSAR modeling : Incorporate molecular descriptors derived from DFT-optimized geometries (e.g., electrostatic potential maps) to improve predictive accuracy .

Q. What advanced techniques address contradictions in reaction mechanism proposals for thiazole-quinoline hybridizations?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • In-situ monitoring : Use Raman spectroscopy or real-time mass spectrometry to detect transient intermediates .
  • Computational mechanistic studies : Apply Nudged Elastic Band (NEB) methods in DFT to map energy pathways and validate proposed mechanisms .

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